2-[3-(4-Chloro-benzyl)-2,4-dioxo-thiazolidin-5-yl]-N-thiazol-2-yl-acetamide
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Overview
Description
2-[3-(4-Chloro-benzyl)-2,4-dioxo-thiazolidin-5-yl]-N-thiazol-2-yl-acetamide is a complex organic compound that features a thiazolidine ring, a thiazole ring, and a chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Chloro-benzyl)-2,4-dioxo-thiazolidin-5-yl]-N-thiazol-2-yl-acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with thiazolidine-2,4-dione in the presence of a base to form an intermediate. This intermediate is then reacted with thiazole-2-yl-acetamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Chloro-benzyl)-2,4-dioxo-thiazolidin-5-yl]-N-thiazol-2-yl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiol derivatives.
Scientific Research Applications
2-[3-(4-Chloro-benzyl)-2,4-dioxo-thiazolidin-5-yl]-N-thiazol-2-yl-acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-Chloro-benzyl)-2,4-dioxo-thiazolidin-5-yl]-N-thiazol-2-yl-acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- 2-({3-[(4-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride
Uniqueness
2-[3-(4-Chloro-benzyl)-2,4-dioxo-thiazolidin-5-yl]-N-thiazol-2-yl-acetamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C15H12ClN3O3S2 |
---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H12ClN3O3S2/c16-10-3-1-9(2-4-10)8-19-13(21)11(24-15(19)22)7-12(20)18-14-17-5-6-23-14/h1-6,11H,7-8H2,(H,17,18,20) |
InChI Key |
OOOYRTXVWXVAND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(SC2=O)CC(=O)NC3=NC=CS3)Cl |
Origin of Product |
United States |
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